molecular formula C19H24N2O3 B2809666 N-[4-(1-Oxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]prop-2-enamide CAS No. 2200806-15-9

N-[4-(1-Oxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]prop-2-enamide

Cat. No. B2809666
M. Wt: 328.412
InChI Key: OFKFWBZHTSOFGT-UHFFFAOYSA-N
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Description

“N-[4-(1-Oxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]prop-2-enamide” is a complex organic compound. It contains a spirocyclic structure (1-Oxa-4-azaspiro[5.5]undecane), which is a type of cyclic compound that has two rings sharing a single atom .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of the spirocyclic structure. Spirocyclic compounds are characterized by two rings sharing a single atom. In this case, the shared atom is part of a heterocyclic ring containing oxygen (oxa) and nitrogen (aza) .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. These could be in various fields such as medicinal chemistry, materials science, or chemical synthesis, among others .

properties

IUPAC Name

N-[4-(1-oxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-2-17(22)20-16-8-6-15(7-9-16)18(23)21-12-13-24-19(14-21)10-4-3-5-11-19/h2,6-9H,1,3-5,10-14H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKFWBZHTSOFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCOC3(C2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1-Oxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]prop-2-enamide

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